2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-chlorobenzyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyridinone core substituted with a 5-methoxy group and an azepan-1-ylmethyl moiety. The azepane (7-membered saturated nitrogen ring) and pyridinone (6-membered lactam) systems suggest conformational flexibility and hydrogen-bonding capabilities, which may influence its binding affinity to biological targets.
Properties
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c1-29-21-15-26(16-22(28)24-13-17-8-4-5-9-19(17)23)18(12-20(21)27)14-25-10-6-2-3-7-11-25/h4-5,8-9,12,15H,2-3,6-7,10-11,13-14,16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLHVPRHBKQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Coumarin-Linked Acetamides () Compounds such as N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide () and N-[4,7-dioxo-2-(o-tolyl)-1,3-oxazepin-3(2H,4H,7H)-yl]-2-(coumarin-4-yloxy)acetamide () share the acetamide backbone but incorporate coumarin and thiazolidin/oxazepin rings instead of pyridinone and azepane. These differences impact solubility and bioactivity:
- Thiazolidin/oxazepin rings introduce sulfur or additional oxygen atoms, altering metabolic stability compared to the target compound’s nitrogen-rich azepane-pyridinone core .
2.1.2 Chlorobenzyl-Functionalized Acetamides () The compound 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide () shares the chlorobenzyl and methoxy substituents with the target compound but lacks the azepane-pyridinone scaffold. Key distinctions:
- 4-Chlorobenzyl vs. 2-Chlorobenzyl : Ortho-substitution in the target compound may sterically hinder interactions with flat binding pockets (e.g., enzyme active sites).
2.1.3 Piperidine-Based Acetamides () Patented compounds like N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () feature piperidine rings instead of azepane. The smaller 6-membered piperidine may confer higher rigidity and metabolic resistance compared to the 7-membered azepane in the target compound .
Physicochemical Properties
Preparation Methods
Pyridinone Ring Formation
The pyridinone scaffold is constructed via a modified Hantzsch-type cyclocondensation. A representative protocol involves reacting ethyl acetoacetate with ammonium acetate and a formaldehyde equivalent under acidic conditions to yield 5-methoxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde.
Reaction conditions :
Introduction of the Azepane-Methyl Group
The aldehyde functionality at C2 undergoes reductive amination with azepane to install the azepan-1-ylmethyl substituent. Sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature selectively reduces the imine intermediate, affording the secondary amine.
Optimized parameters :
Synthesis of the N-(2-Chlorobenzyl)acetamide Side Chain
Preparation of 2-Chlorobenzylamine
While commercial availability is assumed, a scalable synthesis involves Hofmann degradation of 2-chlorobenzamide using bromine and sodium hydroxide:
$$
\text{2-Chlorobenzamide} + \text{Br}2 + \text{NaOH} \rightarrow \text{2-Chlorobenzylamine} + \text{NaBr} + \text{CO}2 \uparrow
$$
Key conditions :
Acetamide Formation via Carbodiimide Coupling
Activation of acetic acid derivatives using N,N'-carbonyldiimidazole (CDI) enables efficient amide bond formation with 2-chlorobenzylamine:
- Activation step :
$$
\text{Acetic acid} + \text{CDI} \rightarrow \text{Acetyl-imidazolide} + \text{Imidazole}
$$ - Coupling step :
$$
\text{Acetyl-imidazolide} + \text{2-Chlorobenzylamine} \rightarrow \text{N-(2-Chlorobenzyl)acetamide} + \text{Imidazole}
$$
Conditions :
Final Assembly: Coupling of Pyridinone-Azepane and Acetamide Moieties
Alkylation of Pyridinone Nitrogen
The nitrogen at position 1 of the pyridinone core is alkylated with bromoacetyl chloride, introducing a reactive halogen for subsequent displacement:
$$
\text{Pyridinone-Azepane} + \text{BrCH}_2\text{COCl} \rightarrow \text{1-(Bromoacetyl)pyridinone-azepane} + \text{HCl} \uparrow
$$
Parameters :
Nucleophilic Displacement with N-(2-Chlorobenzyl)acetamide
The bromoacetyl intermediate reacts with the preformed acetamide under mild basic conditions to forge the final C–N bond:
$$
\text{1-(Bromoacetyl)pyridinone-azepane} + \text{N-(2-Chlorobenzyl)acetamide} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} + \text{KBr}
$$
Optimization data :
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity in pyridinone alkylation :
- Azepane ring stability :
- Purification complexities :
Industrial Scalability Considerations
- Continuous-flow synthesis : Implementing flow chemistry for the CDI-mediated coupling step reduces reaction time from 17 h to 45 min, enhancing throughput.
- Catalyst recycling : Palladium on carbon (Pd/C) from hydrogenation steps is recovered via filtration and reactivated, lowering production costs.
Q & A
Q. What are the recommended synthetic routes and reaction conditions for preparing 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-chlorobenzyl)acetamide?
The synthesis typically involves multi-step reactions starting with functionalized pyridine or pyridone precursors. A common approach includes:
- Cyclization : Formation of the pyridone core using chloroacetyl derivatives and mercaptonicotinonitrile intermediates under basic conditions (e.g., sodium hydroxide or triethylamine) .
- Substitution : Introduction of the azepane-methyl group via nucleophilic substitution, often requiring anhydrous solvents like DMF and temperatures between 60–80°C .
- Acetylation : Coupling the pyridone intermediate with 2-chlorobenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
Key parameters : Reaction time (12–24 hours), pH control (neutral to slightly basic), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the structural integrity of this compound validated experimentally?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 437.463 (C22H26ClN3O3), with fragmentation patterns aligning with the proposed structure .
Q. What initial biological screening assays are appropriate for this compound?
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Advanced Research Questions
Q. How can conflicting bioactivity data between this compound and structural analogs be resolved?
-
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs with variations in the azepane ring (e.g., piperidine vs. azepane) or chlorobenzyl group (e.g., 2-chloro vs. 4-chloro). For example:
Compound Modification Observed Activity Change Reference Replacement of 2-chlorobenzyl with 4-fluorobenzyl 10-fold decrease in kinase inhibition Methoxy group removal Loss of antimicrobial activity -
Mechanistic Studies : Use molecular docking to identify binding interactions (e.g., with ATP-binding pockets) and validate via site-directed mutagenesis .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations (PLGA-based) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., azepane oxidation) and introduce blocking groups (e.g., methyl substituents) .
- Blood-Brain Barrier (BBB) Penetration : LogP adjustments via substituent modifications (target LogP < 3) .
Q. How do reaction conditions influence byproduct formation during synthesis?
- Temperature Effects : Elevated temperatures (>80°C) promote hydrolysis of the amide bond, leading to N-(2-chlorobenzyl)acetamide byproducts .
- Catalyst Selection : Use of palladium catalysts (e.g., Pd/C) in hydrogenation steps reduces nitro intermediates but may over-reduce the pyridone ring if not carefully controlled .
- Purification Challenges : Byproducts with similar polarity (e.g., des-methoxy analogs) require HPLC with C18 columns for separation .
Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?
- X-ray Crystallography : Determines absolute configuration of the azepane ring and confirms chair vs. boat conformations .
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships (e.g., between azepane methylene and pyridone protons) .
- IR Spectroscopy : Bands at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (amide II) distinguish cis/trans amide conformers .
Methodological Considerations
Q. How should researchers design dose-response experiments to account for this compound’s narrow therapeutic window?
- Range-Finding Studies : Start with broad concentrations (0.1–100 µM) in in vitro assays, narrowing based on initial IC50 results .
- Time-Dependent Effects : Evaluate cytotoxicity at 24, 48, and 72 hours to identify delayed apoptosis or off-target effects .
- Positive/Negative Controls : Include known kinase inhibitors (e.g., staurosporine) and vehicle-only controls to normalize data .
Q. What computational tools predict potential off-target interactions?
- Molecular Dynamics Simulations : Simulate binding to homologous kinases (e.g., EGFR, VEGFR) using GROMACS or AMBER .
- Pharmacophore Modeling : Identify shared features (e.g., hydrogen bond acceptors in the pyridone ring) with non-target proteins .
- ADMET Prediction : Use SwissADME or ADMETLab to forecast hepatotoxicity or CYP450 interactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported enzyme inhibition potency across studies?
- Assay Variability : Differences in buffer pH (e.g., Tris vs. HEPES) or ATP concentrations (10 µM vs. 1 mM) alter IC50 values .
- Protein Source : Recombinant vs. native enzymes may exhibit varying substrate affinities .
- Statistical Validation : Apply ANOVA or Student’s t-test to compare datasets, ensuring n ≥ 3 replicates per condition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
